molecular formula C19H26O3 B12296664 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

Cat. No.: B12296664
M. Wt: 302.4 g/mol
InChI Key: SGKSNEXYMMIQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but lacking the methoxy group.

    Estradiol: Another natural estrogen, differing in the position and number of hydroxyl groups.

    Estriol: A weaker estrogen with additional hydroxyl groups.

Uniqueness

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other estrogens .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3

InChI Key

SGKSNEXYMMIQKE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O

Origin of Product

United States

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